molecular formula C13H9ClN2OS B2709308 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline CAS No. 91512-43-5

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

Cat. No. B2709308
CAS RN: 91512-43-5
M. Wt: 276.74
InChI Key: XYIVCTWDNVQHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole compounds, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, has been a topic of interest in the field of biochemistry and medicinal chemistry . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline” involves a benzothiazole ring system, which is a representative class of sulfur-containing heterocycles . This ring system involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have been synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Green Chemistry

The development of synthetic processes for benzothiazole compounds, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, is one of the most significant problems facing researchers. These compounds are related to green chemistry .

Anti-Cancer Activity

Benzothiazole compounds have shown anti-cancer activity, making them important in the field of medicinal chemistry .

Anti-Bacterial Activity

Benzothiazole compounds, including “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have demonstrated anti-bacterial properties .

Anti-Diabetic Activity

Benzothiazole compounds have shown anti-diabetic activity, making them potential candidates for the development of new drugs .

Anti-Inflammatory Activity

Benzothiazole compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Cytotoxicity Against Breast Cancer Cells

Some 4-(1,3-benzothiazol-2-yloxy)-benzoyl-1H-pyrazole derivatives, which could potentially include “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, have been synthesized and evaluated for cytotoxicity against the breast cancer cell line MCF-7 .

Anti-Oxidant Activity

Benzothiazole compounds have shown anti-oxidant activity, which could be beneficial in the prevention of various diseases caused by oxidative stress .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, were anticipated in a review paper . The paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVCTWDNVQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.